molecular formula C14H11N3 B609836 3-Phenylquinoxalin-6-amine CAS No. 943902-10-1

3-Phenylquinoxalin-6-amine

Cat. No. B609836
M. Wt: 221.26
InChI Key: BTTJRYBJJULOGN-UHFFFAOYSA-N
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Description

3-Phenylquinoxalin-6-amine is a chemical compound with the molecular formula C14H11N3 . It contains a total of 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .


Synthesis Analysis

The synthesis of 3-Phenylquinoxalin-6-amine and its derivatives has been a subject of extensive research due to their potential applications in various fields . For instance, a multi-step preparation of derivatives possessing the diamine moiety at position 7 was evaluated . The synthesis was based on the regioselective Beirut reaction .


Molecular Structure Analysis

The molecular structure of 3-Phenylquinoxalin-6-amine is characterized by 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .


Physical And Chemical Properties Analysis

3-Phenylquinoxalin-6-amine has a molecular weight of 221.26. It contains 30 bonds, including 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 primary amine (aromatic) .

Scientific Research Applications

  • Photoreduction and Photophysical Behavior : 3-Phenylquinoxalin-2-one, a related compound, demonstrates interesting photophysical and photochemical behavior when interacting with amines, leading to semireduced quinoxalin-2-ones via an electron-proton-electron transfer. These findings suggest potential applications in light to chemical energy conversion or data storage devices (De la Fuente et al., 2000).

  • Synthesis from α,α-Diaminoketones : The compound can be synthesized efficiently from α,α-diaminoketones, demonstrating its potential in synthetic chemistry and the creation of new chemical entities (Saeed & Ebraheem, 1983).

  • Reduction by Amines : Ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide exhibits an unexpected tendency to be reduced by amines, leading to various quinoxaline derivatives. This highlights its reactivity and potential applications in chemical synthesis (Lima et al., 2008).

  • Anticancer and Antimicrobial Applications : New derivatives of N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides show promising antibacterial and antifungal activity, suggesting potential applications in medicinal chemistry (Ahmed et al., 2018).

  • Applications in Asymmetric Hydrogenation : The additive effects of amines in the asymmetric hydrogenation of quinoxalines suggest its use in catalysis and enantioselective synthesis (Nagano et al., 2012).

  • Three-Component Synthesis in Aqueous Medium : The compound's derivatives can be synthesized in an environmentally friendly one-pot approach, indicating its suitability for green chemistry applications (Kolla & Lee, 2010).

  • Potential in Imaging β-Amyloid Plaques : Derivatives of 2-phenylquinoxaline have shown potential as probes for positron emission tomography imaging of β-amyloid plaques, suggesting applications in neuroimaging and Alzheimer's disease research (Yu et al., 2012).

  • Synthesis of Highly Substituted Derivatives : Novel synthesis methods enable the creation of highly substituted 3,4-dihydroquinoxalin-2-amine derivatives, expanding its utility in the development of complex molecular structures (Shaabani et al., 2008).

Safety And Hazards

While specific safety and hazards data for 3-Phenylquinoxalin-6-amine is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing protective equipment and following proper storage guidelines .

Future Directions

Quinoxaline derivatives, including 3-Phenylquinoxalin-6-amine, have been a subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions could include further exploration of their potential applications in various fields, such as medicine and industry .

properties

IUPAC Name

3-phenylquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTJRYBJJULOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylquinoxalin-6-amine

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